4-Nitrostyrylsulfonyl chloride

Description

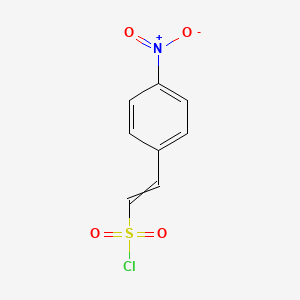

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6ClNO4S |

|---|---|

Molecular Weight |

247.66 g/mol |

IUPAC Name |

2-(4-nitrophenyl)ethenesulfonyl chloride |

InChI |

InChI=1S/C8H6ClNO4S/c9-15(13,14)6-5-7-1-3-8(4-2-7)10(11)12/h1-6H |

InChI Key |

SVMBRAHBRXXFEU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=CS(=O)(=O)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 4 Nitrostyrylsulfonyl Chloride and Its Derivatives

Established Synthetic Pathways to 4-Nitrostyrylsulfonyl Chloride

The traditional synthesis of a molecule like this compound would likely proceed through a multi-step sequence involving the assembly of a substituted styrene (B11656) framework followed by the introduction of the sulfonyl chloride functionality, or vice-versa. The key challenge lies in the regioselective introduction of the nitro and sulfonyl chloride groups onto the styrenic backbone, given the directing effects of the vinyl and nitro substituents in electrophilic aromatic substitution reactions.

Precursor Synthesis and Functional Group Transformations

A logical starting point for the synthesis of this compound is the preparation of key precursors, namely 4-nitrostyrene or a suitable styrenesulfonyl chloride derivative.

Synthesis of 4-Nitrostyrene:

One documented method for the synthesis of 4-nitrostyrene involves the dehydrobromination of 4-nitrophenethyl bromide. In a typical procedure, 4-nitrophenethyl bromide is heated to reflux with triethanolamine and water, followed by steam distillation to isolate the 4-nitrostyrene product. To prevent polymerization of the reactive styrene derivative, an inhibitor such as hydroquinone is often added to the distillate prepchem.com.

Another approach to 4-nitrostyrene involves the dehydration of D,L-1-(4-nitrophenyl)ethanol. This reaction can be effected using phosphorus pentoxide (P₄O₁₀) in toluene. The reaction conditions, particularly the order of reagent addition and concentration, have a significant impact on the yield of 4-nitrostyrene researchgate.net.

| Starting Material | Reagents | Conditions | Product | Yield |

| 4-nitrophenethyl bromide | triethanolamine, water | Reflux, steam distillation | 4-nitrostyrene | - |

| D,L-1-(4-nitrophenyl)ethanol | P₄O₁₀, toluene | Reflux | 4-nitrostyrene | - |

Synthesis of Styrenesulfonyl Chloride Derivatives:

The synthesis of a styrenesulfonyl chloride precursor, such as 4-vinylbenzenesulfonyl chloride, provides an alternative route. This can be prepared from sodium 4-vinylbenzenesulfonate. The reaction involves treating the sodium salt with a chlorinating agent like phosphorus pentachloride in a suitable solvent such as dichloromethane chemrxiv.org. The resulting 4-vinylbenzenesulfonyl chloride could then potentially undergo nitration, although the directing effects of the vinyl and sulfonyl chloride groups would need to be carefully considered to achieve the desired 4-nitro substitution pattern.

Halogenation Strategies for Sulfonyl Chloride Formation

The formation of the sulfonyl chloride group is a critical step in the synthesis of the target compound. Several established methods exist for this transformation.

From Sulfonic Acids or their Salts:

If a sulfonic acid precursor is synthesized, it can be converted to the corresponding sulfonyl chloride using various halogenating agents. Common reagents for this transformation include:

Phosphorus pentachloride (PCl₅): This is a powerful chlorinating agent that can convert both sulfonic acids and their salts to sulfonyl chlorides orgsyn.org.

Thionyl chloride (SOCl₂): Often used for converting carboxylic acids to acyl chlorides, thionyl chloride can also be employed for the synthesis of sulfonyl chlorides from sulfonic acids.

Chlorosulfonic acid (ClSO₃H): This reagent can be used to directly sulfonate and chlorinate an aromatic ring in one step, or to convert a sulfonic acid to a sulfonyl chloride orgsyn.org.

Direct Chlorosulfonation:

A more direct approach is the chlorosulfonation of a suitable precursor, such as 4-nitrostyrene. This electrophilic aromatic substitution reaction typically employs chlorosulfonic acid. However, the success of this reaction is highly dependent on the directing effects of the substituents already present on the aromatic ring. In the case of 4-nitrostyrene, the nitro group is a strong deactivating and meta-directing group, while the vinyl group is an activating and ortho-, para-directing group. These conflicting directing effects could lead to a mixture of isomers and potentially low yields of the desired product.

| Precursor | Reagent | Reaction Type |

| Styrenesulfonic acid | PCl₅ or SOCl₂ | Chlorination |

| 4-nitrostyrene | ClSO₃H | Chlorosulfonation |

Development of Novel and Sustainable Synthetic Routes

Recent advancements in chemical synthesis have focused on the development of more environmentally friendly and efficient methodologies. These principles can be applied to the synthesis of sulfonyl chlorides, including this compound.

Green Chemistry Principles in Sulfonyl Chloride Synthesis

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. In the context of sulfonyl chloride synthesis, this can involve:

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water or ionic liquids.

Catalytic Methods: Employing catalysts to improve reaction efficiency and reduce the need for stoichiometric reagents, which often generate significant waste.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Continuous Flow Reaction Architectures for Production

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The synthesis of sulfonyl chlorides, which can be highly exothermic and involve hazardous reagents, is particularly well-suited for flow chemistry. By using microreactors, reaction conditions can be precisely controlled, minimizing the risk of runaway reactions and improving product yields and purity.

Retrosynthetic Analysis for Efficient Pathways

Retrosynthetic analysis is a powerful tool for designing efficient synthetic routes. For this compound, two primary retrosynthetic disconnections can be considered:

Route A: Disconnection of the C-S Bond

This approach involves the late-stage introduction of the sulfonyl chloride group onto a pre-formed 4-nitrostyrene molecule.

Target: this compound

Precursor: 4-Nitrostyrene

Key Transformation: Chlorosulfonation

Route B: Disconnection of the C-N Bond

This strategy involves the nitration of a styrenesulfonyl chloride precursor.

Target: this compound

Precursor: 4-Vinylbenzenesulfonyl chloride

Key Transformation: Nitration

The choice between these routes would depend on the feasibility and regioselectivity of the key transformations. Route A faces the challenge of controlling the regioselectivity of the chlorosulfonation on a deactivated ring with conflicting directing groups. Route B relies on the successful nitration of a molecule that already contains a deactivating sulfonyl chloride group and an activating vinyl group, which could also lead to a mixture of products.

Strategies for Stereoselective Synthesis of this compound Isomers

The primary challenge in the synthesis of this compound isomers lies in the control of the geometry around the carbon-carbon double bond, leading to either the (E) (trans) or (Z) (cis) isomer. The electronic properties of the nitro group and the sulfonyl chloride group, both being strongly electron-withdrawing, can influence the reactivity and stability of the intermediates and final products, thereby affecting the stereochemical outcome of the reactions.

A key and widely explored strategy for the stereoselective synthesis of vinyl sulfonyl chlorides involves the addition of sulfonyl chlorides to acetylenes. This reaction is often catalyzed by transition metals, with copper-based catalysts being particularly prominent. The stereoselectivity of this addition can be influenced by various factors, including the choice of catalyst, solvent, temperature, and the nature of the substituents on the acetylene.

One common approach begins with the synthesis of a precursor, β-chlorovinyl sulfone, through the copper-catalyzed addition of a sulfonyl chloride to an acetylene. The stereochemistry of this intermediate is crucial as it dictates the geometry of the final styrylsulfonyl chloride product after a subsequent elimination step.

For instance, the reaction of 4-nitrobenzenesulfonyl chloride with acetylene in the presence of a copper(I) catalyst can lead to the formation of 2-chloro-1-(4-nitrophenyl)vinylsulfonyl chloride. The stereochemical outcome of this addition is highly dependent on the reaction conditions. Research has shown that in some cases, the use of specific copper catalysts and solvents can favor the formation of the (Z)-isomer of the β-chlorovinyl sulfone intermediate. Conversely, other conditions might promote the formation of the (E)-isomer.

A plausible mechanistic pathway for this transformation involves a free-radical chain reaction. The copper catalyst facilitates the formation of a sulfonyl radical from the sulfonyl chloride. This radical then adds to the acetylene, generating a vinyl radical intermediate. The stereochemistry of this addition and the subsequent chlorine atom transfer from the copper catalyst determine the final geometry of the β-chlorovinyl sulfone.

Once the desired β-chlorovinyl sulfone isomer is obtained, a subsequent dehydrochlorination step is required to generate the target this compound. This elimination of hydrogen chloride is typically achieved by treatment with a base. The choice of base and reaction conditions for this step is critical to avoid isomerization of the double bond, thus preserving the stereochemical integrity of the molecule.

Another viable strategy involves the direct sulfonylation of a pre-formed 4-nitrostyrene derivative. However, controlling the stereoselectivity in such a direct functionalization can be challenging. Palladium-catalyzed reactions, such as the Heck reaction, have been employed for the synthesis of vinyl sulfones and could potentially be adapted for the stereoselective synthesis of this compound. This would involve the coupling of a vinyl halide with a sulfonylating agent in the presence of a palladium catalyst and a suitable ligand. The geometry of the starting vinyl halide would directly translate to the stereochemistry of the final product.

The synthesis of the necessary precursors, such as 4-nitrophenylacetylene, is also a critical aspect of these synthetic strategies. 4-Nitrophenylacetylene can be prepared through various methods, including the Sonogashira coupling of a 4-halonitrobenzene with a protected acetylene followed by deprotection, or through the elimination of a dihalide precursor.

The table below summarizes some of the key reaction parameters that can be manipulated to influence the stereoselective synthesis of this compound isomers, primarily through the copper-catalyzed addition of sulfonyl chlorides to acetylenes.

| Parameter | Influence on Stereoselectivity | Research Findings |

| Catalyst | The nature of the copper catalyst and any associated ligands can significantly direct the stereochemical outcome of the addition reaction. | Different copper salts (e.g., CuCl, CuBr) and the addition of ligands can favor the formation of either the (E) or (Z) isomer of the intermediate β-chlorovinyl sulfone. |

| Solvent | The polarity and coordinating ability of the solvent can affect the stability of reaction intermediates and transition states, thereby influencing the stereoselectivity. | Non-polar solvents may favor one isomer, while polar aprotic solvents might lead to a different stereochemical preference. |

| Temperature | Reaction temperature can impact the kinetic versus thermodynamic control of the reaction, potentially altering the isomeric ratio of the product. | Lower temperatures often favor the kinetically controlled product, which may be a specific stereoisomer. |

| Base (for elimination) | The strength and steric bulk of the base used for the dehydrochlorination step are crucial for preserving the stereochemistry of the double bond. | Non-nucleophilic, sterically hindered bases are often preferred to minimize the risk of isomerization. |

Mechanistic Investigations and Theoretical Studies of 4 Nitrostyrylsulfonyl Chloride Reactivity

Reaction Mechanism Elucidation for Transformations Involving 4-Nitrostyrylsulfonyl Chloride

Understanding the precise mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies. The primary reactive site is the electrophilic sulfur atom of the sulfonyl chloride group.

Nucleophilic substitution at the sulfonyl sulfur is a characteristic reaction of arenesulfonyl chlorides. researchgate.netbeilstein-journals.org For this compound, these reactions typically involve the displacement of the chloride ion by a nucleophile. koreascience.kr Kinetic and computational studies on analogous arenesulfonyl chlorides suggest that these transformations can proceed through different mechanisms, primarily a concerted SN2-like pathway or a stepwise addition-elimination mechanism. mdpi.comresearchgate.net

The SN2 mechanism involves a single transition state where the nucleophile attacks the sulfur atom at the same time as the chloride leaving group departs. mdpi.comdntb.gov.ua This pathway results in an inversion of configuration at the sulfur center. researchgate.net The reactivity in this pathway is highly sensitive to the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups, such as the 4-nitro group present in this compound, are known to increase the electrophilicity of the sulfur atom, thereby accelerating the rate of nucleophilic attack. nih.gov This effect has been quantified using the Hammett equation for a series of substituted benzenesulfonyl chlorides, which show a positive ρ-value, indicating that the reaction is favored by substituents that stabilize negative charge in the transition state. mdpi.comresearchgate.netnih.gov For example, the chloride exchange rate for (3-CF₃)-benzenesulfonyl chloride is about 10 times more reactive than the unsubstituted parent compound. nih.gov

| Substituent (at para- or meta- position) | Hammett Constant (σ) | Qualitative Effect on Reaction Rate |

|---|---|---|

| -NO₂ (as in this compound) | +0.78 | Strongly Accelerating |

| -CF₃ | +0.54 | Accelerating |

| -H (Unsubstituted) | 0.00 | Baseline |

| -CH₃ | -0.17 | Deaccelerating |

| -N(CH₃)₂ | -0.83 | Strongly Deaccelerating |

An alternative to the concerted SN2 pathway is the stepwise addition-elimination (A-E) mechanism. chemistrysteps.com This mechanism involves the initial addition of the nucleophile to the sulfonyl group to form a transient, pentacoordinate trigonal bipyramidal intermediate, often referred to as a sulfurane. mdpi.comresearchgate.net This is followed by the elimination of the leaving group (chloride ion) to yield the final substitution product. libretexts.orgchemguide.co.uk

Beyond nucleophilic substitution, the sulfonyl chloride group can participate in radical reactions. The sulfur-chlorine bond can undergo homolytic cleavage, particularly under the influence of heat, light (photolysis), or a radical initiator, to generate a 4-nitrostyrylsulfonyl radical. libretexts.orglumenlearning.com This reactive intermediate can then participate in various radical chain reactions, such as addition to alkenes or hydrogen atom abstraction. lumenlearning.com

Radical chain reactions consist of three main phases:

Initiation: Formation of the initial radical species, for example, by homolytic cleavage of the S-Cl bond. libretexts.org

Propagation: The generated sulfonyl radical reacts with other molecules to form new products and regenerate a radical species, continuing the chain. lumenlearning.comkhanacademy.org

Termination: Two radical species combine to form a stable, non-radical product, which terminates the chain reaction. libretexts.org

Furthermore, organometallic catalysts can facilitate transformations of arenesulfonyl chlorides. For instance, ruthenium complexes have been shown to catalyze Atom Transfer Radical Addition (ATRA) reactions using sulfonyl chlorides like p-toluenesulfonyl chloride. researchgate.net In such a process, the catalyst would facilitate the transfer of the chlorine atom from this compound to a substrate, proceeding via a sulfonyl radical intermediate. This opens pathways for controlled carbon-sulfur bond formation.

Computational Chemistry Applications in Understanding this compound

Computational chemistry, particularly quantum chemical methods, provides invaluable insights into the reactivity and mechanisms of molecules like this compound. These theoretical studies complement experimental findings by providing detailed information about electronic structures, reaction energies, and the geometries of transient species that are difficult to observe directly. mdpi.com

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of arenesulfonyl chlorides and their reactions. mdpi.comresearchgate.netnih.gov For this compound, DFT calculations can be used to determine key properties such as:

Molecular Geometry: Optimization of the ground state geometry to predict bond lengths and angles.

Charge Distribution: Calculation of partial atomic charges, which confirms the high electrophilicity of the sulfur atom due to the polarization of the S-O and S-Cl bonds and the influence of the 4-nitrostyryl group.

Molecular Orbitals: Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) helps to understand the molecule's reactivity towards nucleophiles and electrophiles. The LUMO is typically centered on the sulfonyl group, indicating the site of nucleophilic attack.

| Parameter | Description | Typical Calculated Value (kcal/mol) |

|---|---|---|

| ΔG‡ (SN2) | Gibbs free energy of activation for the SN2 pathway. | 15 - 25 |

| ΔGcomplex | Gibbs free energy of formation for the initial reactant complex. | -5 to -10 |

| ΔGintermediate (A-E) | Relative Gibbs free energy of the pentacoordinate intermediate. | Highly variable, depends on nucleophile |

| ΔGreaction | Overall Gibbs free energy change of the reaction. | Typically negative (exergonic) |

A significant advantage of computational chemistry is the ability to model the structures of short-lived transition states and reaction intermediates. mdpi.com For the nucleophilic substitution reactions of this compound, DFT calculations can be used to:

Locate Transition State Structures: Algorithms can find the exact geometry of the transition state (a first-order saddle point on the potential energy surface) for the SN2 pathway. For arenesulfonyl chlorides, this is typically a trigonal bipyramidal structure. mdpi.commdpi.com

Characterize Intermediates: In a potential addition-elimination mechanism, the structure of the pentacoordinate sulfurane intermediate can be optimized and its stability assessed.

Calculate Activation Barriers: The energy difference between the reactants and the transition state provides the activation energy (or more accurately, the Gibbs free energy of activation, ΔG‡), which is directly related to the reaction rate. mdpi.com This allows for a theoretical comparison of the feasibility of different mechanistic pathways (e.g., SN2 vs. A-E) and the prediction of substituent effects on reactivity.

These computational models have been successfully correlated with experimental kinetic data for a wide range of arenesulfonyl chlorides, lending high confidence to their predictive power. mdpi.comresearchgate.net

Prediction of Reactivity and Selectivity Profiles

The reactivity and selectivity of this compound in various chemical transformations can be predicted through computational and theoretical studies, often drawing parallels from investigations of similar arenesulfonyl chlorides. The electronic and steric properties of the 4-nitrostyryl group play a crucial role in determining the compound's electrophilicity and its susceptibility to nucleophilic attack.

Theoretical predictions regarding the reactivity of arenesulfonyl chlorides are often guided by density functional theory (DFT) calculations. Such studies can elucidate the electronic structure and provide insights into the reaction mechanisms. For instance, the reactivity of arenesulfonyl chlorides in nucleophilic substitution reactions has been shown to be influenced by the nature of the substituents on the aromatic ring. The Hammett equation is a valuable tool in this context, correlating reaction rates with substituent constants (σ). For a series of para- and meta-substituted arenesulfonyl chlorides, a positive ρ-value is typically observed, indicating that electron-withdrawing groups enhance the reaction rate by stabilizing the transition state. In the case of this compound, the potent electron-withdrawing nitro group is expected to significantly increase the electrophilicity of the sulfonyl sulfur atom, thereby accelerating nucleophilic substitution reactions.

Selectivity in reactions involving this compound, such as sulfonylation of substrates with multiple nucleophilic sites, can also be predicted. The regioselectivity is governed by a combination of steric and electronic factors. For example, in reactions with multifunctional nucleophiles, the less sterically hindered and more electronically favorable site is expected to react preferentially. Computational modeling can be employed to calculate the activation energies for competing reaction pathways, allowing for a prediction of the major product. The steric hindrance imparted by the styryl group, combined with the electronic activation from the nitro group, will dictate the selectivity profile of the molecule.

Table 1: Predicted Reactivity and Selectivity Factors for this compound

| Factor | Influence on Reactivity | Influence on Selectivity |

| 4-Nitro Group | Strong electron-withdrawing effect significantly increases the electrophilicity of the sulfonyl center, leading to higher reactivity towards nucleophiles. | Can influence the regioselectivity by altering the electronic properties of the entire molecule, potentially favoring attack at specific sites in a multifunctional substrate. |

| Styryl Group | The conjugated system can influence the electronic properties of the sulfonyl group. Steric bulk may slightly decrease reactivity compared to smaller substituents. | The size and geometry of the styryl group can impose significant steric hindrance, directing nucleophilic attack to less crowded positions on a substrate. |

| Leaving Group (Chloride) | The chloride ion is a good leaving group, contributing to the overall high reactivity of the sulfonyl chloride. | The nature of the leaving group is generally not a primary determinant of selectivity in these reactions. |

This table is based on general principles of organic chemistry and extrapolations from studies on related arenesulfonyl chlorides.

Kinetic and Thermodynamic Studies of Reactions Catalyzed by or Involving this compound

Kinetic investigations of nucleophilic substitution reactions at the sulfonyl sulfur of arenesulfonyl chlorides typically reveal second-order kinetics, being first-order with respect to both the sulfonyl chloride and the nucleophile. allresearchjournal.com The rate of reaction is influenced by several factors including the nature of the solvent, the nucleophilicity of the attacking species, and the temperature. For instance, studies on the reaction of p-toluenesulfonyl chloride with α-hydroxy acids in the presence of pyridine have been conducted to determine rate constants and activation parameters. allresearchjournal.com Similar studies for this compound would be expected to show a significantly faster reaction rate due to the pronounced electron-withdrawing nature of the 4-nitro group.

Thermodynamic parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), can be determined from the temperature dependence of the rate constants. A negative entropy of activation is typically observed for bimolecular reactions, consistent with a more ordered transition state compared to the reactants. allresearchjournal.com

Table 2: Hypothetical Kinetic and Thermodynamic Data for the Reaction of this compound with a Generic Nucleophile

| Temperature (°C) | Rate Constant, k (M⁻¹s⁻¹) | Enthalpy of Activation, ΔH‡ (kJ/mol) | Entropy of Activation, ΔS‡ (J/mol·K) |

| 25 | 1.2 x 10⁻² | 55.0 | -80.0 |

| 35 | 2.5 x 10⁻² | 55.0 | -80.0 |

| 45 | 5.0 x 10⁻² | 55.0 | -80.0 |

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It is intended to represent the type of data that would be obtained from kinetic and thermodynamic studies of this compound, based on findings for related compounds.

Further mechanistic understanding can be gained from isotopic labeling studies. For example, chloride-chloride exchange reactions using radio-labeled chloride ions have been employed to probe the mechanism of nucleophilic substitution at the sulfonyl sulfur in arenesulfonyl chlorides. mdpi.com Such experiments, if performed on this compound, would likely confirm a concerted S_N2-type mechanism at the sulfur atom.

Synthetic Applications of 4 Nitrostyrylsulfonyl Chloride in Organic Chemistry

Utilization as a Key Reagent for Functionalization and Derivatization

The dual reactivity of 4-nitrostyrylsulfonyl chloride makes it an important reagent for introducing the 4-nitrostyrylsulfonyl moiety into various molecular frameworks, enabling the functionalization and derivatization of a wide array of substrates.

Synthesis of Sulfonamides and Their Analogues

The most common application of sulfonyl chlorides is in the synthesis of sulfonamides, a crucial functional group in many pharmaceutically active compounds. The reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

The general reaction is as follows:

R-NH₂ + Cl-SO₂-R' → R-NH-SO₂-R' + HCl

In the context of this compound, a diverse library of sulfonamides can be synthesized by reacting it with various amines. The electron-withdrawing nature of the nitrostyryl group can influence the reactivity of the sulfonyl chloride and the properties of the resulting sulfonamide.

Table 1: Illustrative Synthesis of Sulfonamides from this compound

| Amine Substrate | Base | Solvent | Product |

| Aniline (B41778) | Pyridine | Dichloromethane | N-phenyl-4-nitrostyrylsulfonamide |

| Benzylamine | Triethylamine | Tetrahydrofuran | N-benzyl-4-nitrostyrylsulfonamide |

| Piperidine | Triethylamine | Dichloromethane | 1-(4-Nitrostyrylsulfonyl)piperidine |

| Morpholine | Pyridine | Acetonitrile | 4-(4-Nitrostyrylsulfonyl)morpholine |

Formation of Sulfonate Esters and Their Applications

Analogous to sulfonamide formation, this compound readily reacts with alcohols or phenols to yield sulfonate esters. This transformation, known as sulfonylation, is also typically performed in the presence of a base to quench the generated HCl.

The formation of sulfonate esters is significant because the sulfonate group is an excellent leaving group in nucleophilic substitution reactions. This property allows for the activation of hydroxyl groups in alcohols, converting them into a more reactive form for subsequent chemical modifications. These esters find applications in various coupling reactions and as precursors for other functional groups.

Table 2: Representative Synthesis of Sulfonate Esters

| Alcohol/Phenol | Base | Solvent | Product |

| Methanol | Pyridine | Dichloromethane | Methyl 4-nitrostyrylsulfonate |

| Phenol | Triethylamine | Acetonitrile | Phenyl 4-nitrostyrylsulfonate |

| Isopropanol | Pyridine | Tetrahydrofuran | Isopropyl 4-nitrostyrylsulfonate |

| 4-Cresol | Triethylamine | Dichloromethane | p-Tolyl 4-nitrostyrylsulfonate |

Construction of Heterocyclic Systems via Cycloaddition or Condensation Reactions

The styryl component of this compound, which contains a carbon-carbon double bond, can participate in cycloaddition reactions. researchgate.net As an electron-deficient alkene due to the electron-withdrawing effects of the nitro and sulfonyl groups, it is an excellent dienophile in Diels-Alder reactions ([4+2] cycloadditions) or a dipolarophile in 1,3-dipolar cycloadditions. mdpi.com These reactions provide a powerful route for the stereocontrolled synthesis of complex six-membered and five-membered heterocyclic rings, respectively, which are common cores in natural products and medicinal agents. For instance, reaction with a diene would yield a cyclohexene derivative, while reaction with a nitrone could produce an isoxazolidine ring system. mdpi.com

This compound as a Precursor in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing portions of all reactants, are highly valued for their efficiency and atom economy. The Ugi and Passerini reactions are classic examples of MCRs. While the direct participation of this compound in well-established MCRs is not extensively documented, its structure suggests potential. The reactive sulfonyl chloride could engage with amine and carboxylate functionalities, and the activated alkene could potentially be incorporated into novel MCRs, expanding the chemical space accessible through these powerful reactions.

Development of Diverse Molecular Scaffolds Using the 4-Nitrostyrylsulfonyl Moiety

The 4-nitrostyrylsulfonyl group serves as a versatile building block for constructing diverse and complex molecular scaffolds. By first reacting the sulfonyl chloride with a nucleophile (an amine or alcohol) to form a stable sulfonamide or sulfonate ester linkage, the appended nitrostyryl unit becomes available for further chemical elaboration. The nitro group can be reduced to an amine, which can then be acylated, alkylated, or used to form new heterocyclic rings. The double bond can undergo various transformations, including hydrogenation, epoxidation, dihydroxylation, or cleavage. This sequential reactivity allows for the systematic buildup of molecular complexity from a single, versatile precursor, enabling the generation of libraries of related compounds for structure-activity relationship studies in drug discovery.

Regioselective and Chemoselective Transformations Enabled by this compound

The distinct reactivity of the two functional groups in this compound allows for a high degree of selectivity in its reactions.

Chemoselectivity : A reaction that preferentially targets one functional group in the presence of others is termed chemoselective. The sulfonyl chloride group is highly electrophilic and will react selectively with strong nucleophiles like primary and secondary amines, or alcohols, even in the presence of other, less reactive functional groups within the same molecule. For example, in a molecule containing both an amine and a less nucleophilic amide, the sulfonyl chloride will react exclusively with the amine.

Regioselectivity : This refers to the preference for a reaction to occur at one specific location or region over another. In addition reactions across the double bond of the 4-nitrostyryl group, regioselectivity is expected. For example, in the electrophilic addition of an acid like HBr, the regiochemical outcome (i.e., which carbon atom the bromine attaches to) is dictated by the electronic influence of the nitro and sulfonyl substituents, which stabilize the formation of a carbocation intermediate at a specific position.

Advanced Spectroscopic and Structural Elucidation Techniques in 4 Nitrostyrylsulfonyl Chloride Research

Application of Nuclear Magnetic Resonance Spectroscopy for Reaction Pathway Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of organic molecules. For 4-Nitrostyrylsulfonyl chloride, both ¹H NMR and ¹³C NMR spectroscopy would be employed to confirm its structure and, by analyzing reaction aliquots, to monitor the progress of its synthesis.

In a hypothetical ¹H NMR spectrum of this compound, one would expect to observe distinct signals corresponding to the protons of the styryl and nitro-substituted benzene rings. The vinyl protons of the styryl group would typically appear as doublets in the olefinic region of the spectrum, with their coupling constant providing information about the stereochemistry (E or Z) of the double bond. The aromatic protons would exhibit a complex splitting pattern based on their substitution and coupling with neighboring protons.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal, and the chemical shifts of these signals would be indicative of their electronic environment. For instance, the carbon atoms attached to the electron-withdrawing nitro and sulfonyl chloride groups would be expected to resonate at a lower field (higher ppm).

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Vinyl Hα | 7.0 - 7.5 | Doublet | 15 - 17 (trans) |

| Vinyl Hβ | 7.5 - 8.0 | Doublet | 15 - 17 (trans) |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C=C (Styryl) | 120 - 140 |

| C-NO₂ | 145 - 155 |

| C-SO₂Cl | 140 - 150 |

Utility of Mass Spectrometry in Elucidating Reaction Products

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental formula by providing a highly accurate mass measurement.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The isotopic pattern of this peak, particularly the presence of a smaller peak at [M+2]⁺, would be indicative of the presence of a chlorine atom. The fragmentation of the molecular ion would provide valuable structural information. Common fragmentation pathways for aromatic sulfonyl chlorides include the loss of the chlorine radical (·Cl) and the SO₂Cl group, as well as cleavage of the styryl double bond.

Table 3: Hypothetical Mass Spectrometry Fragmentation Data for this compound

| m/z | Fragment Ion |

|---|---|

| [M]⁺ | Molecular Ion |

| [M-35]⁺ | Loss of ·Cl |

| [M-99]⁺ | Loss of ·SO₂Cl |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

The resulting crystal structure would also reveal details about the intermolecular interactions, such as hydrogen bonds or π-π stacking, which govern the packing of the molecules in the crystal lattice. This information is crucial for understanding the solid-state properties of the compound.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | [Hypothetical Value] |

| b (Å) | [Hypothetical Value] |

| c (Å) | [Hypothetical Value] |

| β (°) | [Hypothetical Value] |

| Volume (ų) | [Hypothetical Value] |

Challenges, Emerging Trends, and Future Research Directions for 4 Nitrostyrylsulfonyl Chloride

Addressing Synthetic Limitations and Scale-Up Considerations

The synthesis of 4-Nitrostyrylsulfonyl chloride is not without its difficulties, many of which are common to the preparation of functionalized styrenes and sulfonyl chlorides. A primary challenge lies in the multi-step nature of its synthesis, which often begins with the formation of a substituted styrene (B11656) precursor. For instance, the synthesis of nitrostyrenes can be achieved through the Henry reaction of a nitroalkane with a benzaldehyde (B42025) derivative. wikipedia.orgmdma.ch Another route involves the nitration of styrene, though this can lead to issues with regioselectivity and polymerization. wikipedia.org The subsequent introduction of the sulfonyl chloride group can be accomplished through various methods, such as the reaction of a corresponding diazonium salt with sulfur dioxide in the presence of a copper catalyst (the Meerwein reaction) or the chlorosulfonation of the styrene derivative. nih.govorganic-chemistry.org Each of these steps can suffer from moderate yields and the formation of side products, complicating purification.

Scaling up the synthesis of this compound from the laboratory to an industrial scale introduces a host of new challenges. These include:

Thermal Stability: The presence of the nitro group and the conjugated system can render the molecule susceptible to thermal decomposition or polymerization, especially at the elevated temperatures that may be required for distillation or prolonged reaction times during scale-up. reddit.com

Mixing and Heat Transfer: Ensuring efficient mixing and heat transfer in large reactors is crucial to maintain consistent reaction conditions and prevent localized overheating, which could lead to runaway reactions or product degradation. catsci.com

Waste Management: The synthesis of sulfonyl chlorides often involves the use of corrosive and hazardous reagents like thionyl chloride or chlorosulfonic acid, generating significant waste streams that require careful and costly disposal. google.comresearchgate.net

To address these limitations, a shift towards more sustainable and efficient synthetic methodologies is necessary. Continuous flow chemistry, for example, offers a promising alternative to traditional batch processing. catsci.com By conducting reactions in a continuous stream through a microreactor, it is possible to achieve better control over reaction parameters, improve safety, and potentially increase yields.

| Challenge | Potential Mitigation Strategies |

| Low Yields and Side Products | Optimization of reaction conditions (catalyst, solvent, temperature), development of more selective synthetic routes. |

| Thermal Instability | Use of milder reaction conditions, continuous flow synthesis to minimize residence time at high temperatures. |

| Scale-Up Difficulties | Process intensification through continuous flow reactors, improved reactor design for better heat and mass transfer. |

| Hazardous Reagents and Waste | Development of greener synthetic methods using less hazardous reagents, implementation of efficient waste treatment protocols. |

Harnessing Untapped Reactivity for Novel Transformations

The reactivity of this compound is largely dictated by the interplay of its three key functional components: the sulfonyl chloride, the nitro group, and the styrenyl double bond. While the sulfonyl chloride group is a well-established electrophile for sulfonylation reactions, the full extent of this molecule's reactivity remains to be explored. masterorganicchemistry.comkhanacademy.orgpearson.com

Electrophilic and Nucleophilic Reactions: The electron-withdrawing nature of both the nitro group and the sulfonyl chloride group renders the β-carbon of the styrenyl double bond highly electrophilic. This opens up possibilities for Michael-type addition reactions with a variety of nucleophiles, leading to the formation of novel functionalized sulfonamides and sulfonic esters. Conversely, the sulfonyl chloride moiety itself is a potent electrophile, readily reacting with nucleophiles such as amines, alcohols, and phenols to form the corresponding sulfonamides and sulfonic esters. mdpi.com

Cycloaddition Reactions: The styrenyl double bond can participate in various cycloaddition reactions. wikipedia.org For example, Diels-Alder reactions with suitable dienes could lead to the formation of complex cyclic sulfonyl chlorides. wikipedia.org Furthermore, 1,3-dipolar cycloadditions with nitrones or azides could provide access to novel heterocyclic structures containing the sulfonyl chloride functionality.

| Reaction Type | Potential Reactants | Potential Products |

| Michael Addition | Amines, thiols, carbanions | β-functionalized sulfonyl chlorides |

| Sulfonylation | Alcohols, phenols, amines | Sulfonic esters, sulfonamides |

| Diels-Alder Cycloaddition | Dienes | Cyclohexene-fused sulfonyl chlorides |

| 1,3-Dipolar Cycloaddition | Nitrones, azides | Heterocyclic sulfonyl chlorides |

Integration with Artificial Intelligence and Machine Learning in Retrosynthesis

Identify Novel Synthetic Pathways: By learning from millions of known reactions, ML models can suggest unconventional disconnections and starting materials, potentially leading to shorter and more efficient syntheses. illinois.educhemrxiv.org

Predict Reaction Outcomes and Optimize Conditions: AI algorithms can predict the likelihood of success for a given reaction and suggest optimal conditions (e.g., catalyst, solvent, temperature) to maximize yield and minimize side products. rsyn.orgchemcopilot.com

Assess Synthetic Feasibility: By integrating data on reagent cost, availability, and safety, these tools can help chemists evaluate the practical feasibility of a proposed synthetic route at an early stage. researchgate.net

The use of transfer learning, where a model trained on a large dataset of general chemical reactions is fine-tuned on a smaller, more specific dataset, could be particularly beneficial for predicting reactions involving less common functional groups like styryl sulfonyl chlorides. nih.gov

| AI/ML Application | Potential Impact on this compound Synthesis |

| Retrosynthesis Prediction | Discovery of more efficient and cost-effective synthetic routes. |

| Reaction Optimization | Increased reaction yields and reduced formation of byproducts. |

| Feasibility Analysis | Early identification of potential scale-up challenges and economic viability. |

New Frontiers in Catalytic Reactions Involving Sulfonyl Chlorides

Recent years have witnessed significant advancements in the catalytic activation of sulfonyl chlorides, moving beyond their traditional role as simple sulfonating agents. researchgate.net These new catalytic methods open up exciting possibilities for the utilization of this compound in novel chemical transformations.

Transition-Metal Catalysis: Transition-metal catalysts, particularly those based on palladium, nickel, and cobalt, have been shown to mediate a variety of cross-coupling reactions involving sulfonyl chlorides. researchgate.netdntb.gov.ua These reactions often proceed via a desulfonylative pathway, where the sulfonyl chloride group is removed, and the styryl moiety is coupled with another organic fragment. This approach could be used to synthesize a wide range of functionalized nitrostyrenes that would be difficult to access through other methods. Furthermore, transition-metal catalysis can be employed for the C-H functionalization of the styryl unit, allowing for the direct introduction of new functional groups. dntb.gov.ua

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the generation of sulfonyl radicals from sulfonyl chlorides under mild conditions. researchgate.net These highly reactive intermediates can participate in a variety of addition and cyclization reactions. For this compound, this could enable intramolecular cyclizations to form complex heterocyclic structures or intermolecular additions to alkenes and alkynes.

| Catalytic Approach | Potential Transformation of this compound |

| Transition-Metal Catalysis | Desulfonylative cross-coupling reactions, C-H functionalization. |

| Photoredox Catalysis | Intramolecular cyclizations, intermolecular radical additions. |

The continued development of these and other catalytic systems will undoubtedly unlock the full synthetic potential of this compound and related compounds, paving the way for their application in materials science, medicinal chemistry, and other areas of chemical research.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-Nitrostyrylsulfonyl chloride in academic laboratories?

- Methodological Answer : Synthesis typically involves sulfonylation reactions using precursors like alkyl halides or sulfonic acids. A telescoped approach with recyclable reagents (e.g., NCBSI) can improve efficiency and reduce hazardous waste. Critical parameters include reaction temperature (0–5°C for stability), stoichiometric control of chlorinating agents, and inert atmosphere to prevent hydrolysis. Post-synthesis purification via recrystallization (e.g., using toluene) ensures high purity .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic methods:

- NMR (¹H/¹³C) to confirm aromatic proton environments and sulfonyl chloride functionality.

- Mass spectrometry (EI-MS) for molecular ion verification (e.g., m/z 221.62) .

- HPLC with UV detection (λ = 254 nm) to assess purity, ensuring absence of hydrolyzed byproducts like sulfonic acids .

Q. How should researchers safely handle this compound to mitigate health risks?

- Methodological Answer :

- Engineering controls : Use fume hoods with >0.5 m/s airflow and closed systems to minimize aerosol exposure .

- PPE : Wear nitrile gloves, chemical-resistant aprons, and safety goggles. Use NIOSH-approved respirators if dust generation is likely .

- Storage : Keep in amber glass containers under nitrogen, away from moisture and oxidizers, at ≤4°C .

Advanced Research Questions

Q. How does the hydrolytic stability of this compound impact reaction design?

- Methodological Answer : The compound decomposes in humid conditions, releasing HCl and NOx gases. To prevent this:

- Solvent selection : Use anhydrous solvents (e.g., dry THF or DCM) and molecular sieves.

- Reaction monitoring : Track pH changes and gas evolution via in-line IR spectroscopy.

- Quenching protocols : Neutralize residual chloride with NaHCO3 before disposal .

Q. How can researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

- Data cross-validation : Compare results against NIST-standardized spectra and replicate experiments with controlled humidity (<10% RH).

- Sample preparation : Ensure samples are fully dried (vacuum desiccation for 24 hours) to eliminate hydrate formation artifacts .

- Statistical analysis : Apply Grubbs’ test to identify outliers in collaborative inter-laboratory studies .

Q. What mechanistic insights govern the sulfonylation efficiency of this compound in nucleophilic substitutions?

- Methodological Answer :

- Kinetic studies : Use stopped-flow UV-Vis to measure reaction rates with amines or alcohols, revealing second-order dependence on nucleophile concentration.

- DFT calculations : Model the transition state to explain steric effects from the nitro group, which enhances electrophilicity at the sulfur center .

- Isotopic labeling : ³⁵S-labeled analogs can trace sulfonate intermediate formation .

Data Contradiction Analysis

Q. Why do solubility values for this compound vary across literature sources?

- Methodological Answer : Variations arise from:

- Crystallinity differences : Amorphous vs. crystalline forms (e.g., recrystallized vs. crude product) exhibit distinct solubilities.

- Solvent purity : Trace water in solvents reduces apparent solubility. Use Karl Fischer titration to verify solvent dryness .

- Temperature control : Report solubility with precise thermal equilibration (±0.1°C) .

Experimental Design Guidelines

Q. How to optimize reaction yields when using this compound in multi-step syntheses?

- Methodological Answer :

- Design of Experiments (DoE) : Vary stoichiometry, temperature, and solvent polarity (e.g., using Hansen solubility parameters) to identify optimal conditions.

- In-line analytics : Implement PAT tools like ReactIR to monitor intermediate formation in real time.

- Scale-up considerations : Maintain consistent mixing efficiency (Re > 10,000) to avoid localized overheating .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.